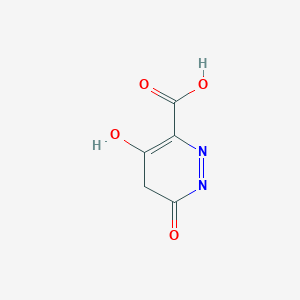![molecular formula C16H19NO4 B11762863 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate is a compound known for its utility in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is a succinimidyl ester functionalized cyclooctyne derivative, which allows for the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate typically involves the functionalization of bicyclo[6.1.0]non-4-yn-9-ylmethanol with a succinimidyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and the presence of a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is notable for its ability to occur without the need for a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in SPAAC reactions with this compound include azide-functionalized biomolecules or compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents .
Major Products
The major products formed from these reactions are stable triazole linkages, which are highly valued in bioconjugation and labeling applications .
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through SPAAC reactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells due to its bioorthogonal nature.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the creation of advanced materials and nanotechnology.
作用机制
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate involves its ability to undergo SPAAC reactions. The cyclooctyne moiety reacts with azide-functionalized compounds to form stable triazole linkages. This reaction is strain-promoted, meaning the inherent ring strain in the cyclooctyne drives the reaction forward without the need for a catalyst .
相似化合物的比较
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another cyclooctyne derivative used in similar SPAAC reactions.
2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate: A related compound with similar functional groups and applications.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate apart is its specific functionalization that allows for efficient and selective SPAAC reactions. Its stability and reactivity balance make it particularly useful in biological settings where copper-catalyzed reactions are not feasible .
属性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-(9-bicyclo[6.1.0]non-4-ynyl)propanoate |
InChI |
InChI=1S/C16H19NO4/c18-14-8-9-15(19)17(14)21-16(20)10-7-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 |
InChI 键 |
PBZMFJWYYWNMPK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(C2CCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



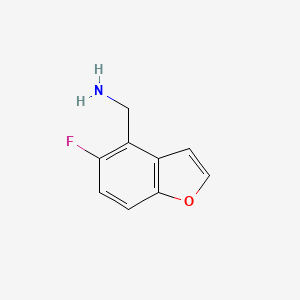
![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)
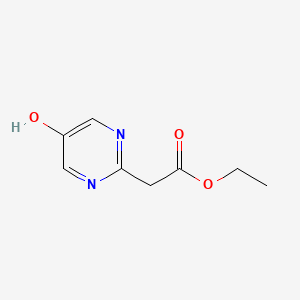
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)
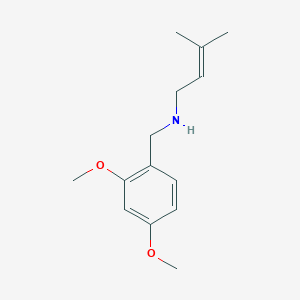


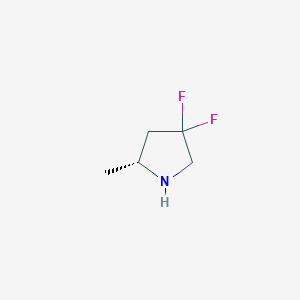
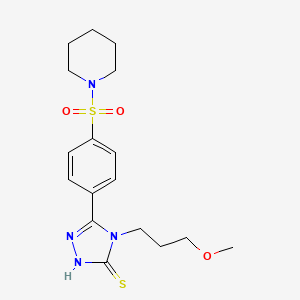
![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)
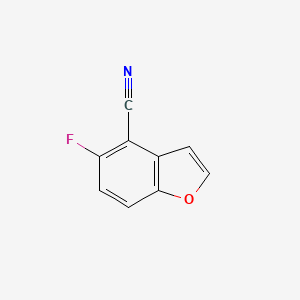
![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)
